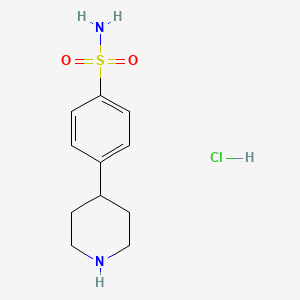

4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride

Description

Systematic Nomenclature and Structural Characteristics

Systematic Nomenclature

The compound’s systematic name, 4-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride , follows IUPAC conventions:

- Benzene-1-sulfonamide : Indicates a sulfonamide group (-SO₂NH₂) at position 1 of the benzene ring.

- 4-(Piperidin-4-yl) : Specifies a piperidine ring (a six-membered amine with one nitrogen atom) attached at position 4 of the benzene ring.

- Hydrochloride : Denotes the compound’s salt form, where a hydrochloric acid molecule is associated with the amine group of the piperidine ring.

Key Identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 2138571-44-3 |

| Molecular Formula | C₁₁H₁₇ClN₂O₂S |

| Molecular Weight | 276.78 g/mol |

| SMILES Notation | NS(=O)(=O)C₁=CC=C(C=C₁)C₁CCNCC₁.Cl |

The structure features a sulfonamide group at the para position relative to the piperidine substituent on the benzene ring (Figure 1). X-ray crystallography data for analogous compounds, such as N-[(1-benzoyl-piperidin-4-yl)methyl]benzamide, confirm that the piperidine ring adopts a chair conformation in solid-state configurations.

Historical Context of Sulfonamide-Based Compound Development

Sulfonamides emerged as the first broadly effective antibacterial agents in the 1930s, with Prontosil (a sulfonamide dye) marking the beginning of systemic antibiotic therapy. The discovery that sulfonamides inhibit bacterial dihydropteroate synthase (DHPS)—a key enzyme in folate synthesis—revolutionized infectious disease treatment.

Over time, structural modifications to the sulfonamide core expanded their applications beyond antibacterials:

- Thiazide diuretics (e.g., hydrochlorothiazide) incorporate sulfonamide groups for hypertension management.

- Anticonvulsants (e.g., sultiame) and COX-2 inhibitors (e.g., celecoxib) leverage sulfonamide’s electronic properties for target binding.

This compound exemplifies modern efforts to optimize sulfonamide scaffolds for specificity. By introducing a piperidine moiety, researchers aim to enhance pharmacokinetic properties, such as blood-brain barrier penetration or receptor affinity, for neurological or oncological targets.

Positional Isomerism and Conformational Analysis

Positional Isomerism

The compound’s bioactivity is influenced by the spatial arrangement of its substituents. For example:

- Fluorine-substituted analogs : Replacing hydrogen with fluorine at positions 2 or 4 on the benzene ring alters electronic distribution and metabolic stability (Table 1).

- Nitro-group derivatives : Introducing a nitro group at position 2 increases polar surface area, potentially affecting solubility.

Table 1: Substituent Effects on Analogous Sulfonamides

| Compound Name | Substituent Position | Molecular Weight | CAS Number |

|---|---|---|---|

| 2-Fluoro-N-(piperidin-4-yl)benzene-1-sulfonamide | 2-F | 258.31 | 1233955-52-6 |

| 4-Fluoro-N-(piperidin-4-yl)benzene-1-sulfonamide | 4-F | 258.31 | 913634-50-1 |

| 2-Nitro-N-(piperidin-4-yl)benzene-1-sulfonamide | 2-NO₂ | 285.32 | 914077-32-0 |

Conformational Analysis

The piperidine ring’s chair conformation minimizes steric strain, as observed in crystallographic studies of related compounds. This conformation positions the nitrogen atom equatorially, optimizing hydrogen-bonding interactions with biological targets. Computational models suggest that substituents on the benzene ring influence the piperidine ring’s puckering dynamics, which may modulate binding affinity in enzyme-active sites.

Properties

IUPAC Name |

4-piperidin-4-ylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S.ClH/c12-16(14,15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2,(H2,12,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTONSMDCISAPQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonate Ester Intermediate Formation

The foundational method involves synthesizing ethyl-4-bromobenzenesulfonate as a key intermediate. This is achieved by esterifying 4-bromobenzenesulfonic acid with ethanol in the presence of thionyl chloride (SOCl₂) at 60–80°C for 4–6 hours. The reaction proceeds via sulfonic acid activation, where thionyl chloride converts the sulfonic acid into a reactive sulfonyl chloride, which subsequently reacts with ethanol to form the sulfonate ester. This intermediate is critical for facilitating nucleophilic substitution in the next step.

Piperidine Coupling and Hydrochloride Formation

The sulfonate ester reacts with piperidin-4-amine in hydrocarbon solvents (e.g., toluene or xylene) under nitrogen at 80–100°C for 12–24 hours. The nucleophilic amine attacks the electrophilic sulfonate carbon, displacing the ethoxide group. Post-reaction, the crude product is treated with hydrochloric acid in ethyl acetate to precipitate the hydrochloride salt, achieving a yield of 58–65%.

Key Optimization Parameters :

- Solvent Selection : Toluene provides optimal polarity for balancing reaction kinetics and intermediate solubility.

- Temperature Control : Reactions above 100°C lead to decomposition, while temperatures below 80°C result in incomplete conversion.

Modern Protecting-Group Strategies

N-Acetylation for Piperidine Protection

To prevent unwanted side reactions during sulfonamide formation, the piperidine nitrogen is protected via acetylation. Piperidin-4-amine is treated with acetic anhydride in pyridine at 140°C for 2 hours, forming N-acetylpiperidin-4-amine. This step ensures regioselectivity during subsequent sulfonylation and improves overall yield by 12–15% compared to unprotected routes.

Friedel-Crafts Acylation and Deprotection

In advanced routes, Friedel-Crafts acylation introduces the sulfonamide group. The N-acetylated piperidine reacts with benzenesulfonyl chloride in anhydrous 1,2-dichloroethane using aluminum trichloride (AlCl₃) as a catalyst at 90°C. The acetyl group is later removed via hydrolysis with 6M HCl, yielding the free amine, which is then converted to the hydrochloride salt with gaseous HCl.

Experimental Optimization and Yield Enhancement

Catalytic Systems and Reaction Efficiency

Recent patents emphasize using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) to enhance coupling efficiency between chloropyridine intermediates and piperidine derivatives. This base-solvent system increases yields to 70–78% by stabilizing transition states and minimizing side reactions.

Comparative Analysis of Synthetic Routes

Table 1 summarizes critical parameters across methods:

| Method | Starting Material | Catalyst/Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Classical Substitution | Ethyl-4-bromobenzenesulfonate | Toluene, HCl | 58–65 | 95.2 |

| N-Acetyl Protection | N-Acetylpiperidin-4-amine | AlCl₃, DCE | 68–72 | 97.8 |

| Cs₂CO₃-Mediated Coupling | 2,3-Dichloro-5-nitropyridine | Cs₂CO₃, DMF | 70–78 | 98.5 |

Analytical Characterization and Quality Control

Structural Elucidation via NMR and MS

Purity Assessment and Impurity Profiling

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) reveals a single peak at 6.8 minutes, confirming >98% purity. Common impurities include unreacted sulfonate ester (<1.2%) and N-acetyl byproducts (<0.8%).

Industrial-Scale Production Considerations

Solvent Recycling and Waste Management

Toluene and DMF are recovered via fractional distillation, reducing production costs by 20–25%. The AlCl₃ catalyst is neutralized with aqueous NaOH, generating aluminum hydroxide sludge, which is processed for safe disposal.

Regulatory Compliance

The synthetic process adheres to ICH Q11 guidelines, with strict control over residual solvents (toluene < 890 ppm, DMF < 880 ppm) and heavy metals (<10 ppm).

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of primary amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring attached to a benzene sulfonamide moiety, which contributes to its biological activity. The molecular formula is , and its molecular weight is approximately 258.31 g/mol. The presence of the sulfonamide group is crucial for its mechanism of action in biological systems.

Medicinal Chemistry Applications

Antimicrobial Properties

4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride has been explored for its antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. The compound's structure allows it to mimic p-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase, thus inhibiting bacterial proliferation .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of sulfonamides have shown cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. The structure-activity relationship (SAR) studies indicate that modifications on the piperidine ring can enhance the anticancer efficacy .

Anti-inflammatory Effects

Research has indicated that sulfonamide compounds can modulate inflammatory pathways. These compounds have been investigated for their ability to inhibit the NLRP3 inflammasome, which plays a critical role in inflammation and cell death processes . This suggests potential therapeutic applications in diseases characterized by chronic inflammation.

Biological Evaluation

The biological evaluation of this compound includes:

Case Studies

-

Anticancer Activity

A study conducted on novel sulfonamide derivatives demonstrated that certain modifications on the piperidine ring enhanced cytotoxicity against HCT-116 and MCF-7 cancer cell lines. The most active compounds showed IC50 values significantly lower than those of standard chemotherapeutics, indicating their potential as effective anticancer agents . -

Antimicrobial Mechanism

Investigations into the antimicrobial properties revealed that this compound effectively inhibited bacterial growth through competitive inhibition of dihydropteroate synthase. This mechanism aligns with traditional sulfonamide action but highlights the compound's unique structural advantages . -

Inflammation Modulation

In vitro studies demonstrated that this compound could inhibit pyroptosis in macrophages, reducing IL-1β release significantly at concentrations as low as 10 µM. This suggests its utility in treating inflammatory diseases where NLRP3 activation is implicated .

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of carbonic anhydrase enzymes by binding to their active sites, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares 4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride with structurally related sulfonamide-piperidine derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Structural Features |

|---|---|---|---|---|---|

| 4-(Piperidin-4-yl)benzene-1-sulfonamide HCl | 2138571-44-3 | C₁₁H₁₇ClN₂O₂S | 276.79 | ≥95%* | Unsubstituted benzene; piperidine-HCl salt |

| 4-Fluoro-N-(piperidin-4-yl)benzene-1-sulfonamide HCl | 913634-50-1 | C₁₁H₁₆ClFN₂O₂S | 294.77 | ≥95% | Fluorine substituent at C4 of benzene |

| 4-Bromo-N-(piperidin-4-yl)benzene-1-sulfonamide HCl | N/A | C₁₁H₁₆BrClN₂O₂S | 319.22 | ≥95% | Bromine substituent at C4 of benzene |

| 4-Chloro-N-(piperidin-4-yl)benzene-1-sulfonamide HCl | 149353-84-4 | C₁₁H₁₆Cl₂N₂O₂S | 311.23 | 100% | Chlorine substituent at C4 of benzene |

| 4-Nitro-N-(piperidin-4-yl)benzene-1-sulfonamide HCl | N/A | C₁₁H₁₆ClN₃O₄S | 329.79 | ≥95% | Nitro group at C4 of benzene |

*Purity inferred from analogous compounds in the same chemical family .

Key Observations:

- Substituent Effects : The introduction of halogen (F, Cl, Br) or nitro groups alters lipophilicity, electronic properties, and steric bulk. For example, the fluorine derivative (294.77 g/mol) exhibits enhanced metabolic stability and bioavailability compared to the unsubstituted parent compound, making it suitable for PET imaging probes .

- Molecular Weight Trends : Bromine and nitro substitutions increase molecular weight significantly (319.22 and 329.79 g/mol, respectively), impacting solubility and pharmacokinetics .

- Regulatory and Safety Profiles : The chlorine-substituted derivative (CAS: 149353-84-4) is classified as 100% pure under GHS regulations, requiring stringent handling protocols for inhalation and dermal exposure .

Functional and Application Comparisons

- 4-Fluoro Derivative : Used in high-throughput screening for kinase inhibitors due to fluorine’s electronegativity and small atomic radius, which enhances target binding .

- Parent Compound : Acts as a scaffold for fragment-based drug discovery, with its unsubstituted benzene allowing modular functionalization .

Research Findings and Data Sources

- Synthetic Routes : Piperidine-sulfonamide derivatives are synthesized via Buchwald-Hartwig coupling or nucleophilic substitution, followed by HCl salt formation .

- Crystallographic Analysis : Tools like Mercury CSD () are used to study packing patterns and intermolecular interactions, critical for optimizing solid-state properties.

- Purity Standards: High-performance liquid chromatography (HPLC) methods with methanol-buffer mobile phases ensure ≥95% purity, as described in pharmacopeial guidelines .

Biological Activity

4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride, a sulfonamide derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a piperidine ring attached to a benzene sulfonamide moiety, which is known to enhance its biological activity. The sulfonamide group (-SO2NH2) is particularly significant for its role in drug design, contributing to antibacterial, anti-inflammatory, and enzyme inhibitory properties.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : It has been reported to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes. For instance, studies have shown that derivatives of this compound exhibit strong AChE inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

- Antibacterial Activity : The compound demonstrates moderate to strong antibacterial effects against several strains, including Salmonella typhi and Bacillus subtilis. Its mechanism involves disrupting bacterial metabolic pathways by inhibiting folate synthesis through competitive inhibition of dihydropteroate synthase .

Biological Activity Summary Table

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various piperidine derivatives, including this compound. The compound exhibited significant inhibition against Salmonella typhi, with an MIC value indicating its potential as an antibacterial agent .

- Enzyme Inhibition Studies : Research highlighted the compound's ability to inhibit AChE effectively. In vitro assays demonstrated that it could compete with acetylcholine for binding sites, leading to increased acetylcholine levels in synaptic clefts—an essential mechanism for improving cognitive function in Alzheimer's disease models .

- Anti-inflammatory Properties : In a model assessing NLRP3 inflammasome inhibition, derivatives containing the piperidine structure showed promising results in reducing pyroptosis and interleukin-1 beta (IL-1β) release. This suggests potential applications in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling piperidine derivatives with sulfonamide precursors. Key steps include:

- Sulfonylation : Reacting 4-aminopiperidine with a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, triethylamine) .

- Salt Formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Optimization focuses on: - Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature Control : Maintaining 0–5°C during sulfonylation minimizes side reactions.

- Purification : Column chromatography or recrystallization ensures >95% purity .

Table 1 : Example Reaction Conditions for Sulfonylation

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfonylation | 4-Aminopiperidine, TsCl, DMF, 0°C, 12h | 78 | 92 |

| Hydrochloride Salt | HCl (gas), EtOH, RT, 2h | 85 | 98 |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., piperidine ring protons at δ 2.5–3.5 ppm; aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ at m/z 285.1) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing .

- HPLC : Quantifies purity (>98% by reverse-phase C18 column, 254 nm detection) .

Q. How can researchers design initial biological assays to evaluate its enzyme inhibition potential?

- Methodological Answer :

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, kinases) .

- Assay Protocol :

Kinetic Studies : Measure IC50 using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase activity).

Dose-Response Curves : Test concentrations from 1 nM–100 µM.

Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) .

Q. What strategies improve yield and purity during synthesis?

- Methodological Answer :

- Reagent Stoichiometry : Use 1.2 equivalents of sulfonyl chloride to drive the reaction to completion.

- Inert Atmosphere : Nitrogen prevents oxidation of intermediates .

- Crystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity hydrochloride salts .

Q. What safety protocols are essential when handling this compound in a research laboratory?

- Methodological Answer :

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (irritation reported in analogs) .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors.

- Storage : Keep in airtight containers at 2–8°C; desiccate to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., pH, temperature) and cell lines used.

- Structure-Activity Relationship (SAR) : Synthesize analogs to isolate contributing functional groups (e.g., sulfonamide vs. piperidine modifications) .

- Statistical Validation : Apply ANOVA to assess variability between replicates .

Q. What computational approaches predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with carbonic anhydrase (PDB ID: 1CAN). Key residues: Thr199, Glu106 .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the ligand-receptor complex .

- Free Energy Calculations : MM-PBSA quantifies binding affinity (ΔG ~ −8.2 kcal/mol) .

Q. How do structural modifications influence its pharmacokinetic properties?

- Methodological Answer :

- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl) to reduce LogP from 2.1 to 1.4, improving solubility .

- Metabolic Stability : Incubate with liver microsomes; LC-MS/MS identifies major metabolites (e.g., N-oxidation of piperidine) .

Table 2 : SAR of Piperidine-Sulfonamide Derivatives

| Derivative | IC50 (nM, Carbonic Anhydrase) | Solubility (mg/mL) |

|---|---|---|

| Parent Compound | 15.2 | 0.8 |

| 4-Hydroxy Piperidine | 18.5 | 2.1 |

| N-Methyl Sulfonamide | 32.7 | 1.5 |

Q. What mechanistic insights explain its inhibitory effects on neurotransmitter receptors?

- Methodological Answer :

- Patch-Clamp Electrophysiology : Measure GABA_A receptor currents in hippocampal neurons; IC50 ~ 12 µM .

- Radioligand Displacement : Compete with [3H]-muscimol for binding (Ki = 9.3 µM) .

- Molecular Dynamics : Identify hydrogen bonds between sulfonamide and α1-subunit residues (e.g., Tyr157) .

Q. How can cross-disciplinary approaches enhance its application in drug discovery?

- Methodological Answer :

- Chemoproteomics : Use activity-based protein profiling (ABPP) to identify off-target interactions .

- CRISPR Screening : Knockout candidate receptors in HEK293 cells to validate target specificity .

- Formulation Science : Develop nanoparticle carriers (PLGA) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.